6-Phenylfuro[3,2-d]pyrimidine-2,4-diol
Description
Properties
Molecular Formula |
C12H8N2O3 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
6-phenyl-1H-furo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H8N2O3/c15-11-10-8(13-12(16)14-11)6-9(17-10)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16) |
InChI Key |
PAQRYEJMUVGJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine-2,4-diol Derivatives
Key Differences :
- Synthesis: Thieno derivatives are synthesized from methyl 2-aminothiophene-3-carboxylate and urea, yielding intermediates like 2,4-dichlorothieno[3,2-d]pyrimidine . Similar methods may apply to the furo analog but with furan-based precursors.
Table 1: Thieno vs. Furo Analogs
| Property | Thieno[3,2-d]pyrimidine-2,4-diol | 6-Phenylfuro[3,2-d]pyrimidine-2,4-diol |
|---|---|---|
| Core Heteroatom | S | O |
| LogP (Estimated) | Higher (due to S) | Lower (due to O) |
| Synthetic Precursor | Methyl 2-aminothiophene-3-carboxylate | Likely furan-based precursors |
| Biological Activity | Antibacterial, antifungal | Not reported (inferred potential) |
Pyrido[3,2-d]pyrimidine-2,4-diol Derivatives
Key Differences :
- Core Structure : Pyrido analogs feature a pyridine ring fused to pyrimidine, increasing aromaticity and planarity compared to the furan-containing target compound .
- Substituents : Derivatives like 6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol (CAS 917758-91-9) highlight the impact of electronegative substituents (e.g., fluorine) on binding interactions .
- Solubility : Pyrido derivatives may exhibit lower solubility in polar solvents due to extended aromatic systems compared to the furan analog .
Table 2: Pyrido vs. Furo Analogs
| Property | Pyrido[3,2-d]pyrimidine-2,4-diol | This compound |
|---|---|---|
| Fused Ring | Pyridine | Furan |
| Aromaticity | Higher | Moderate |
| Substituent Effects | Fluorophenyl enhances electronegativity | Phenyl enhances lipophilicity |
Pyrrolo[3,2-d]pyrimidine-2,4-diol Derivatives
Key Differences :
- Core Structure : Pyrrolo analogs (e.g., 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol, CAS 108381-28-8) incorporate a pyrrole ring, introducing a basic nitrogen atom absent in the furo analog .
- Synthetic Routes: Pyrrolo derivatives often involve cyclization of aminopyrrole-carboxylates, differing from furan-based pathways .
Table 3: Pyrrolo vs. Furo Analogs
| Property | Pyrrolo[3,2-d]pyrimidine-2,4-diol | This compound |
|---|---|---|
| Heteroatom in Fused Ring | N (pyrrole) | O (furan) |
| Hydrogen-Bond Capacity | Higher | Moderate |
| Bioactivity | Unreported | Inferred from thieno/pyrido analogs |
Preparation Methods
Reaction Conditions and Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | Yield drops 15% below 110°C |
| POCl₃ Equivalents | 3–4 eq | Excess reduces purity |
| Catalyst (DMF) | 0.5–1.0% v/v | Critical for cyclization |
| Reaction Time | 6–8 hours | Prolonged heating degrades product |
This method achieves a 76% yield when conducted under inert conditions, as evidenced by patent data. Side products, such as 2,4-dichloro derivatives, form if moisture is present, necessitating strict anhydrous protocols.
Cyclization of Keto-Dihydrofuran Precursors
Alternative routes start with keto-dihydrofuran derivatives. For example, 5-phenyl-2,3-dihydrofuran-3-one undergoes condensation with S-ethylisothiourea in ethanol under reflux. The resulting thioether intermediate is hydrolyzed with hydrochloric acid to yield the diol.
Key Reaction Steps
-
Thioether Formation :
-
Acid Hydrolysis :
-
Reagents: 6M HCl, water
-
Conditions: 100°C, 4 hours
-
Product Purity: >90% (HPLC)
-
This method avoids phosphorus-based reagents but requires stringent pH control during hydrolysis to prevent furan ring opening.
Phosphorylation and Chlorination Pathways
Phosphorus oxychloride-mediated chlorination, commonly used for related thieno[2,3-d]pyrimidines, has been adapted for 6-phenylfuro analogs. The diol precursor is treated with POCl₃ and a tertiary amine (e.g., N,N-dimethylaniline) to form a dichloro intermediate, which is subsequently hydrolyzed.
Comparative Data for Chlorination
| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| POCl₃ + DMF | Ethyl acetate | 115 | 8 | 56 |
| POCl₃ + Toluene | Toluene | 100 | 3 | 49 |
| POCl₃ (neat) | – | 200 | 2.3 | 35 |
Hydrolysis of the dichloro intermediate (2,4-dichloro-6-phenylfuro[3,2-d]pyrimidine) with aqueous NaOH at 60°C for 2 hours restores the diol functionality with minimal degradation.
Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation to accelerate cyclization. A mixture of 2-amino-3-phenylfuran-4-carboxamide and ethyl glyoxylate in N-methylpyrrolidone (NMP) reacts under microwave conditions (150°C, 30 minutes), achieving a 68% yield. This method reduces reaction times by 75% compared to conventional heating.
Critical Analysis of Methodologies
Yield vs. Purity Trade-offs
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 7.25–7.78 (m, 5H, aryl), 6.92 (s, 1H, furan-H).
-
IR : Peaks at 1698 cm⁻¹ (C=O stretch), 3100 cm⁻¹ (aromatic C-H).
Industrial-Scale Considerations
Large-scale production favors the POCl₃ condensation route due to its reproducibility. However, waste management of phosphorus byproducts remains a challenge. Recent advances propose using ionic liquids as recyclable solvents to mitigate environmental impact .
Q & A
Q. What are the standard synthetic routes for 6-Phenylfuro[3,2-d]pyrimidine-2,4-diol?
The synthesis typically involves cyclocondensation reactions. For example, methyl 2-aminothiophene-3-carboxylate can react with urea under high-temperature conditions (200°C) to form the pyrimidine-diol core . A similar approach for furopyrimidine derivatives uses 1,3-dimethylbarbituric acid and aromatic aldehydes in a three-component, one-pot reaction catalyzed by choline hydroxide in aqueous medium, achieving high yields (e.g., 72%) . Key steps include acid-base workup (e.g., sodium hydroxide decolorization and hydrochloric acid precipitation) and recrystallization from water for purification .
Q. How is the compound characterized using spectroscopic methods?
Routine characterization includes:
- IR spectroscopy : To confirm hydroxyl (-OH) and aromatic C-H stretches.
- NMR analysis :
- ¹H NMR identifies protons on the phenyl and furopyrimidine rings.
- ¹³C NMR assigns carbons, particularly the diol groups at positions 2 and 3.
- Mass spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the solubility and storage recommendations for this compound?
The diol moiety confers moderate solubility in polar solvents (e.g., water, DMSO). Storage at room temperature in a desiccator is recommended to prevent hydration or decomposition. Avoid prolonged exposure to light due to potential aromatic ring photoinstability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in synthesizing derivatives?
- Catalyst selection : Choline hydroxide in aqueous media enhances reaction efficiency (e.g., 85–95% yields) by promoting greener conditions .
- Temperature control : Reflux with POCl₃ for chlorination at 110°C optimizes electrophilic substitution on the pyrimidine ring .
- Workup modifications : Use activated charcoal during decolorization to remove byproducts without compromising yield .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for biological activity?
- Systematic substituent variation : Compare analogs like 2-alkylpyrimidine-4,6-diols and 6-alkylpyridine-2,4-diols to identify critical functional groups. For instance, octylamino groups at position 2 enhance GPR84 agonism, while position 6 substitutions reduce potency .
- Biological assay standardization : Use the Mosmann MTT assay for cytotoxicity profiling to ensure consistent activity measurements across studies .
Q. How is regioselectivity achieved in electrophilic substitution reactions on the furopyrimidine core?
- Directing group effects : The diol groups at positions 2 and 4 activate the pyrimidine ring at specific sites. Chlorination with POCl₃ preferentially occurs at positions 2 and 4 due to electron-withdrawing effects of adjacent oxygen atoms .
- Steric hindrance : Bulky substituents (e.g., phenyl groups at position 6) direct reactions to less hindered positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
